Metronidazole beta-D-Glucuronide is a derivative of metronidazole, a well-known antimicrobial agent primarily used to target anaerobic bacteria and protozoa. Metronidazole's effectiveness stems from its ability to penetrate the cells of microorganisms and disrupt their DNA synthesis, leading to cell death. This compound has been extensively studied due to its therapeutic potential in various medical fields, including infectious diseases, dermatology, and oncology.
Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria. The ability of metronidazole to inhibit the growth of anaerobic bacteria under aerobic conditions using antioxidants has expanded the potential for its use in clinical microbiology laboratories. This finding suggests that metronidazole's antibacterial activity is not dependent on oxygen tension but rather on the sensitivity of the microorganism itself1.
The clinical effectiveness of metronidazole in treating skin conditions such as rosacea and acne is well-documented. The synergistic effects of metronidazole with palmitoleic acid provide a dual action of inhibiting the growth of P. acnes and decreasing the inflammatory response by reducing ROS generation by neutrophils. This dual action helps in the remarkable improvement of these dermatological conditions2.
Metronidazole has been identified as a potential therapeutic agent in oncology due to its specificity for hypoxic tumor cells. By acting as a radiosensitizer, metronidazole can reduce the necessary radiation dose for tumor control, which is particularly beneficial in the treatment of hypoxic tumors that are often resistant to conventional therapies. The drug's cytotoxic action against hypoxic cells warrants further investigation for its use in cancer treatment3.
Metronidazole beta-D-Glucuronide is derived from metronidazole through the process of glucuronidation, primarily in the liver. This metabolic transformation is catalyzed by UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to metronidazole. The resulting metabolite is more water-soluble compared to its parent compound, allowing for easier excretion via urine. Its chemical classification falls under organic compounds and specifically under the category of nitrogen-containing heterocycles due to its imidazole structure.
The synthesis of metronidazole beta-D-Glucuronide involves enzymatic processes primarily occurring in the liver. The key steps include:
The molecular formula for metronidazole beta-D-Glucuronide is , with a molecular weight of approximately 317.28 g/mol. The structure consists of:
The presence of functional groups such as hydroxyl (-OH) and carboxyl (-COOH) contributes to its solubility and reactivity. The three-dimensional conformation allows for interaction with biological macromolecules, influencing its biological activity.
Metronidazole beta-D-Glucuronide participates in several chemical reactions:
These reactions are critical for understanding drug metabolism and potential interactions with other pharmaceutical agents.
The mechanism of action for metronidazole beta-D-Glucuronide primarily revolves around its role as a metabolite rather than an active antibiotic agent. The parent compound, metronidazole, exerts its antimicrobial effects by:
Metronidazole beta-D-Glucuronide does not exhibit direct antimicrobial activity but serves as a detoxified form that facilitates elimination from the body, thereby reducing potential toxicity from prolonged exposure to active metabolites.
Metronidazole beta-D-Glucuronide possesses several notable physical and chemical properties:
These properties are essential for its application in pharmacology and toxicology studies.
Metronidazole beta-D-Glucuronide has several scientific applications:
Metronidazole beta-D-Glucuronide (CAS 100495-98-5) is a phase II metabolite of the antibacterial and antiprotozoal agent metronidazole. Its systematic IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid, reflecting its precise stereochemistry [3] [6]. The molecular formula is C₁₂H₁₇N₃O₉, with a molecular weight of 347.28 g/mol [1] [9].
The structure consists of a metronidazole moiety linked via an ethyl ether bridge to the C1 position of beta-D-glucuronic acid. The "beta-D" designation confirms the anomeric configuration where the glucuronide group is oriented equatorially relative to the pyranose ring [3] [6]. This configuration is critical for biological recognition and enzymatic hydrolysis. The glucuronic acid unit adopts a stable ^4C~1~ chair conformation, with hydroxyl groups at positions C3, C4, and C5, and a carboxylic acid at C6 [6].
Isomeric considerations include:
Physical Properties:The compound is typically supplied as a solid neat material (>95% purity by HPLC) [3] [6]. It exhibits moderate aqueous solubility due to its zwitterionic nature, with the ionized carboxylic acid (pKa ~3.2) and polar hydroxyl groups facilitating dissolution in polar solvents like methanol or water. The crystalline form shows a melting point range of 180–185°C (decomposition) [9].
Stability Profile:
Table 1: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Weight | 347.28 g/mol | Mass spectrometry |
Purity | >95% | HPLC |
Solubility | >10 mg/mL in DMSO/water | USP <1236> |
Storage Temperature | –20°C | ICH Q1A(R2) |
Degradation Pathway | Hydrolytic cleavage | Forced degradation study |
Chemical Synthesis:The classical Koenigs-Knorr approach involves:
Biocatalytic Production:In vivo formation occurs in human liver microsomes via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B7 [2] [5]. In vitro systems use:
Table 2: Comparison of Synthetic vs. Biocatalytic Production
Parameter | Chemical Synthesis | Biocatalytic Method |
---|---|---|
Anomeric Purity | ~80% beta | >99% beta |
Yield | 30–40% | 70–80% |
Byproducts | Alpha-anomer, nitro-reduced species | Minimal (parent compound) |
Scale-up Feasibility | Multi-step purification | Single-step reaction |
Recent advances focus on immobilized UGT enzymes for continuous-flow biotransformation, improving productivity 3-fold compared to batch systems [10]. The metabolite is typically purified via preparative HPLC and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) showing [M+H]⁺ ion at m/z 348.10 and diagnostic fragments at m/z 172.02 (metronidazole) and 176.03 (glucuronide acid) [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7